molecular formula C15H12N4O3S B12964624 Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B12964624
M. Wt: 328.3 g/mol
InChI Key: PYECQWQFNRPOBQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate is a heterocyclic compound that features a quinazoline core structure with a pyrimidin-2-ylthio substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often involve the use of sulfur-containing reagents to introduce the thio group at the desired position .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The pyrimidin-2-ylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Biological Activity

Methyl 4-oxo-2-((pyrimidin-2-ylthio)methyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic compound belonging to the quinazoline family. Its structure includes a quinazoline core with a fused benzene and pyrimidine ring system, which is associated with various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features:

  • Quinazoline Core : A bicyclic structure known for its pharmacological significance.
  • Thioether Substituent : Enhances reactivity and potential biological interactions.
  • Methyl Ester Group : Contributes to solubility and bioavailability.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notably, quinazoline derivatives have been shown to inhibit key pathways involved in cancer cell survival:

  • PARP14 Inhibition : Compounds in this class can inhibit Poly(ADP-ribose) polymerase 14 (PARP14), a crucial enzyme in DNA repair mechanisms. This inhibition can lead to increased susceptibility of cancer cells to chemotherapeutic agents.
  • EGFR/HER2 Inhibition : Some derivatives have demonstrated dual inhibition of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are vital targets in breast cancer treatment. For example, compounds with IC50 values ranging from 0.009 to 0.026 µM for EGFR have been reported .

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties:

  • Broad Spectrum Activity : Similar quinazoline derivatives have shown efficacy against various bacterial pathogens, indicating potential use as antimicrobial agents.
  • Mechanism of Action : The interaction with bacterial enzymes or cellular mechanisms could disrupt essential processes, leading to bacterial cell death.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of a series of quinazoline derivatives against the A549 lung cancer cell line. The most potent compound exhibited an IC50 value of 0.009 µM against EGFR, significantly outperforming standard treatments like erlotinib .

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial activity of related quinazoline compounds against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. Results indicated effective inhibition at concentrations as low as 50 µg/mL, showcasing their potential as therapeutic agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : By binding to active sites on enzymes like PARP14 or EGFR, the compound can block their activity, disrupting critical signaling pathways involved in cell proliferation and survival.
  • Cell Cycle Arrest : Some studies suggest that quinazoline derivatives may induce cell cycle arrest in cancer cells, promoting apoptosis through various signaling cascades.

Properties

Molecular Formula

C15H12N4O3S

Molecular Weight

328.3 g/mol

IUPAC Name

methyl 4-oxo-2-(pyrimidin-2-ylsulfanylmethyl)-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C15H12N4O3S/c1-22-14(21)9-3-4-10-11(7-9)18-12(19-13(10)20)8-23-15-16-5-2-6-17-15/h2-7H,8H2,1H3,(H,18,19,20)

InChI Key

PYECQWQFNRPOBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CSC3=NC=CC=N3

Origin of Product

United States

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